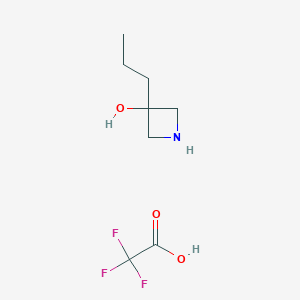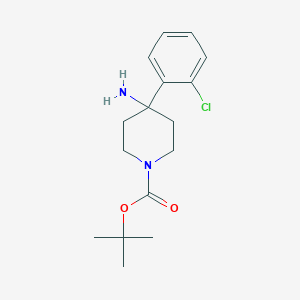![molecular formula C20H24N6O B2501796 4-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-6-methyl-5H-pyrrolo[3,2-d]pyrimidine CAS No. 2319784-77-3](/img/structure/B2501796.png)
4-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-6-methyl-5H-pyrrolo[3,2-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-6-methyl-5H-pyrrolo[3,2-d]pyrimidine is a complex organic compound notable for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-6-methyl-5H-pyrrolo[3,2-d]pyrimidine typically involves a multistep process:
Formation of pyrrolopyrimidine core: : Starting with readily available starting materials, the pyrrolopyrimidine core is synthesized via cyclization reactions.
Substitution Reactions: : The pyrrolopyrimidine core undergoes selective substitution at specific positions to introduce the necessary functional groups.
Final Assembly: : The final compound is assembled through careful protection and deprotection steps, ensuring the correct placement of substituents.
Industrial Production Methods
In an industrial setting, the production of this compound necessitates rigorous control over reaction conditions, including temperature, solvent choice, and purification steps. Scaled-up synthesis might involve continuous flow chemistry techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-6-methyl-5H-pyrrolo[3,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: : Introduction of oxygen to form oxo derivatives.
Reduction: : Conversion of functional groups to their reduced forms.
Substitution: : Replacing existing substituents with new groups.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substitution reactions: : Utilize electrophilic and nucleophilic reagents under controlled temperature and solvent conditions.
Major Products
The major products of these reactions depend on the specific substituents involved but generally lead to derivatives with varied pharmacological properties.
Scientific Research Applications
Chemistry
Used as a precursor for synthesizing novel chemical entities with potential therapeutic applications.
Biology
Investigated for its biological activity against various cellular targets.
Medicine
Explored as a candidate for drug development, especially in the treatment of specific diseases due to its unique molecular structure.
Industry
Utilized in the design of advanced materials and chemical intermediates in industrial processes.
Mechanism of Action
The compound exerts its effects through:
Molecular Targets: : Interacts with specific proteins or enzymes involved in biological pathways.
Pathways Involved: : Alters signaling pathways leading to desired biological outcomes, such as inhibition of disease progression.
Comparison with Similar Compounds
Similar Compounds
4-((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5H-pyrrolo[3,2-d]pyrimidine
6-methyl-4-(piperidin-1-yl)-5H-pyrrolo[3,2-d]pyrimidine
Uniqueness
The compound's specific substituent pattern confers unique chemical and biological properties not seen in its analogs, making it a valuable subject of study.
Hope that covered all you needed! Anything else on your mind?
Properties
IUPAC Name |
4-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-6-methyl-5H-pyrrolo[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O/c1-13-8-17-19(25-13)20(24-12-22-17)26-6-4-14(5-7-26)10-27-18-9-16(15-2-3-15)21-11-23-18/h8-9,11-12,14-15,25H,2-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVUYJGIZJCKPRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C(=NC=N2)N3CCC(CC3)COC4=NC=NC(=C4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-2-(5-bromo-2-methoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2501713.png)

![4-methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2501718.png)
![N-(3-chloro-4-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2501720.png)




![3-[3-(3-methoxyphenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid](/img/structure/B2501728.png)
![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide](/img/structure/B2501729.png)
![3-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2501731.png)


![N'-(2-chlorophenyl)-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide](/img/structure/B2501735.png)
